

Application Note: Regioselective Synthesis of 2-Chloro-5-fluoropyridin-4-ol

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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridin-4-OL

Cat. No.: B1459237

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Introduction

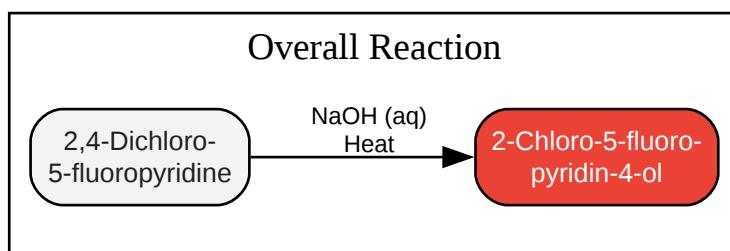
Halogenated pyridinol scaffolds are cornerstone building blocks in modern medicinal chemistry, featuring prominently in a wide array of pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs.^{[1][2]} The **2-chloro-5-fluoropyridin-4-ol** moiety, in particular, offers a versatile platform for drug development. The chlorine atom at the C2 position serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at C5 can enhance metabolic stability and binding affinity. The hydroxyl group at C4 provides a crucial point for hydrogen bonding or further derivatization. This document provides a detailed protocol for the synthesis of this key intermediate, focusing on the regioselective hydrolysis of 2,4-dichloro-5-fluoropyridine.

PART 1: Synthetic Strategy & Mechanistic Rationale

The most direct and industrially scalable approach to **2-chloro-5-fluoropyridin-4-ol** is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyridine. This precursor is readily synthesized from commercially available starting materials.^{[3][4]}

The key to this synthesis is the selective hydrolysis of the C4-chloro substituent over the C2-chloro substituent. This selectivity is governed by the electronic properties of the pyridine ring. The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing groups. Their combined inductive and resonance effects render the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.^{[5][6]}

The C4 position (para to the nitrogen) is significantly more activated towards nucleophilic attack than the C2 position (ortho to the nitrogen). Attack by a nucleophile (e.g., hydroxide) at the C4 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction.[7][8] Attack at the C2 position does not permit such effective charge delocalization. Consequently, the transition state for C4 substitution is lower in energy, leading to the preferential formation of the 4-ol product.[7]



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Caption: Overall synthetic scheme for **2-chloro-5-fluoropyridin-4-ol**.

PART 2: Detailed Experimental Protocol

This protocol describes the selective hydrolysis of 2,4-dichloro-5-fluoropyridine. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

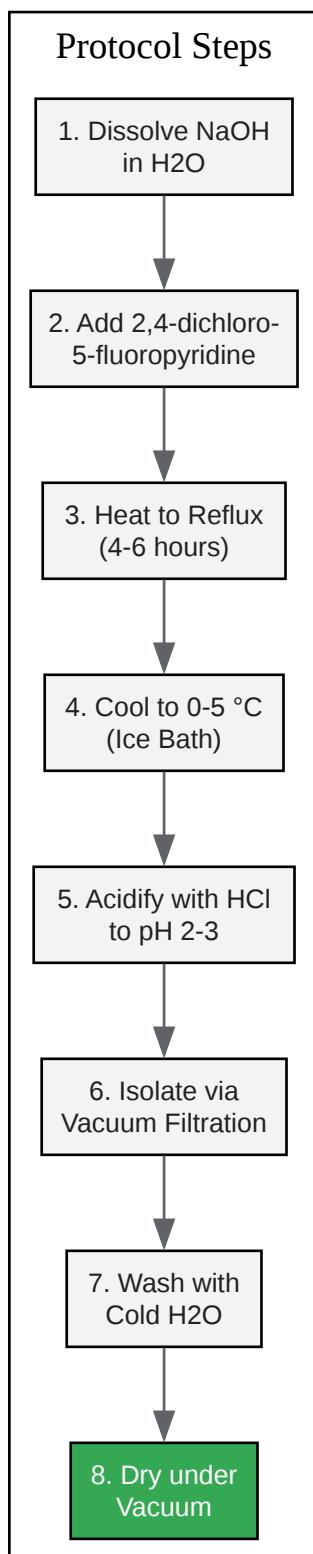
Reagents and Materials

Reagent/Material	Grade	Supplier	CAS No.	Quantity
2,4-Dichloro-5-fluoropyridine	≥97%	Sigma-Aldrich	189281-48-9	10.0 g (60.2 mmol)
Sodium Hydroxide (NaOH)	Reagent	Fisher Scientific	1310-73-2	2.65 g (66.2 mmol)
Deionized Water	-	-	7732-18-5	100 mL
Hydrochloric Acid (HCl)	37% (conc.)	VWR	7647-01-0	~5-6 mL
Round-bottom flask	250 mL	-	-	1
Reflux condenser	-	-	-	1
Magnetic stirrer/hotplate	-	-	-	1
pH paper or meter	-	-	-	1
Büchner funnel and flask	-	-	-	1

Step-by-Step Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (2.65 g, 66.2 mmol, 1.1 eq) in deionized water (100 mL).
- Addition of Starting Material: To the stirred aqueous NaOH solution, add 2,4-dichloro-5-fluoropyridine (10.0 g, 60.2 mmol, 1.0 eq).
- Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-105 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours.

- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product is more polar than the starting material and will have a lower R_f value.
- Cooling and Acidification: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. Place the flask in an ice-water bath to cool it further to 0-5 °C.
- Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold, stirred solution to neutralize the excess NaOH and protonate the product. The target pH is approximately 2-3. A thick, white precipitate of the product will form.
- Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.
- Drying: Dry the product under vacuum at 50 °C overnight to yield **2-chloro-5-fluoropyridin-4-ol** as a white to off-white solid.



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Caption: Step-by-step experimental workflow for the synthesis.

PART 3: Characterization and Quality Control

The identity and purity of the synthesized **2-chloro-5-fluoropyridin-4-ol** should be confirmed by standard analytical techniques.

Expected Results

Parameter	Expected Value
Appearance	White to off-white solid
Yield	85-95%
Melting Point	168-172 °C
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.0 (br s, 1H, OH), 8.05 (d, J=3.0 Hz, 1H), 7.85 (d, J=5.5 Hz, 1H)
¹⁹ F NMR (376 MHz, DMSO-d ₆)	δ -135.5 (s)
MS (ESI)	m/z 147.9 [M-H] ⁻

Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.

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